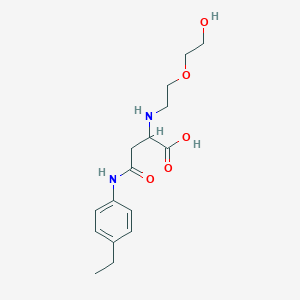

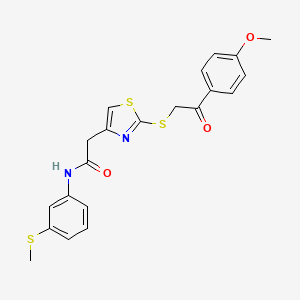

4-((4-Ethylphenyl)amino)-2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-((4-Ethylphenyl)amino)-2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxobutanoic acid, also known as EHPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EHPB is a complex molecule with a unique structure that makes it a promising candidate for various research studies.

Applications De Recherche Scientifique

Organic Synthesis and Chemical Reactions

Research has shown that derivatives of 4-oxobutanoic acids are involved in reactions forming complex heterocyclic compounds. For instance, reactions of 4-oxobutanoic acids with 1,3-binucleophilic reagents lead to the formation of benzo[d]pyrrolo[1,3]oxazines, a class of compounds with potential biological activity. Quantum-chemical calculations have substantiated the mechanisms of these reactions, highlighting the roles of nucleophilicity and local hardness in determining reaction pathways (Amalʼchieva et al., 2022).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, 4-oxobutanoic acid derivatives have been explored for their antibacterial properties. Specifically, compounds with modifications at the 4-oxo position have shown increased activity against bacterial strains, suggesting their potential as antibacterial agents. This includes studies on pyridonecarboxylic acids and their effectiveness in combating bacterial infections (Egawa et al., 1984).

Enzyme Inhibition for Therapeutic Targets

Furthermore, 4-substituted 2,4-dioxobutanoic acids have been synthesized and evaluated as inhibitors of glycolic acid oxidase, an enzyme target for therapeutic intervention in diseases such as Primary Hyperoxaluria Type 1. The potential of these compounds to inhibit the enzyme with significant potency indicates their relevance in developing new therapeutic agents (Williams et al., 1983).

Green Chemistry Applications

The boric acid-catalyzed multi-component reaction in aqueous medium for synthesizing 4H-isoxazol-5-ones demonstrates the use of 4-oxobutanoic acid derivatives in facilitating environmentally friendly chemical syntheses. This approach underscores the importance of green chemistry principles in the efficient synthesis of heterocyclic compounds (Kiyani & Ghorbani, 2015).

Advanced Materials and Sensors

In the development of advanced materials, 4-oxobutanoic acid derivatives have been explored for creating fluorescent probes for β-amyloids, offering tools for the molecular diagnosis of Alzheimer’s disease. Such compounds exhibit high binding affinities toward Aβ aggregates, demonstrating their utility in biomedical research and diagnostics (Fa et al., 2015).

Propriétés

IUPAC Name |

4-(4-ethylanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O5/c1-2-12-3-5-13(6-4-12)18-15(20)11-14(16(21)22)17-7-9-23-10-8-19/h3-6,14,17,19H,2,7-11H2,1H3,(H,18,20)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMOVNBVYIGETN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2408382.png)

![Ethyl 4-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2408385.png)

![2-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}furan](/img/structure/B2408388.png)

![5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2408390.png)

![N-(2-methoxyphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2408391.png)

![N-(4-fluorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2408396.png)

![N-[2-(cyclohexen-1-yl)ethyl]-4-(1,1-dioxothiazinan-2-yl)benzamide](/img/structure/B2408399.png)

![(E)-ethyl 1-(furan-2-ylmethyl)-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2408401.png)